![molecular formula C15H14ClNO2 B6381844 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261943-99-0](/img/structure/B6381844.png)
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (C5DMP) is a phenolic compound that is used in a wide range of scientific research applications. It is a white solid with a molecular weight of 259.63 g/mol, and is soluble in water and organic solvents. C5DMP is commercially available in 95% purity and is used for a variety of applications in the field of organic synthesis.
Scientific Research Applications
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is widely used in scientific research applications due to its high purity and stability. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe for detection of biological molecules. It has also been used in the synthesis of heterocyclic compounds and as a starting material for the preparation of other compounds.
Mechanism of Action
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a phenolic compound with a chlorinated ring structure. This structure allows it to act as an electron-withdrawing group, which can facilitate the formation of new bonds in organic reactions. In addition, the dimethylaminocarbonyl group can act as a nucleophile and can react with electrophilic substrates to form new compounds.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes, such as cytochrome P450 enzymes. It has also been used to inhibit the growth of cancer cells and can act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
The main advantage of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is its high purity and stability, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can be toxic if not handled properly. It should be handled with caution and protective equipment should be worn when handling it.
Future Directions
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has a wide range of potential applications in scientific research and organic synthesis. In the future, it could be used to develop new drugs or to improve existing drugs. It could also be used to synthesize new compounds or to improve existing compounds. Additionally, it could be used to develop new methods of detection of biological molecules or to improve existing methods.
Synthesis Methods
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can be synthesized from 2-chloro-5-iodophenol and N,N-dimethylaminocarbonyl chloride in a two-step reaction. In the first step, the iodophenol is reacted with the N,N-dimethylaminocarbonyl chloride in an aqueous solution of sodium hydroxide to form a chlorinated phenol. The second step involves the reduction of the chlorinated phenol with sodium borohydride to yield 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%.
properties
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16)14(18)9-11/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVWSYXTZBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686105 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261943-99-0 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


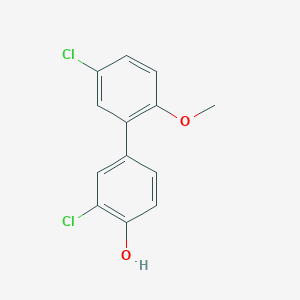



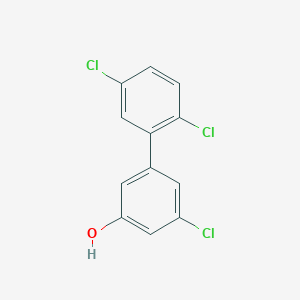

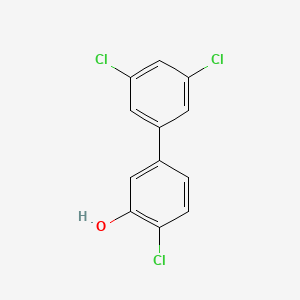
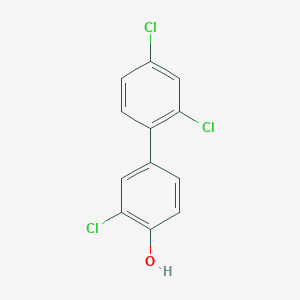


![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
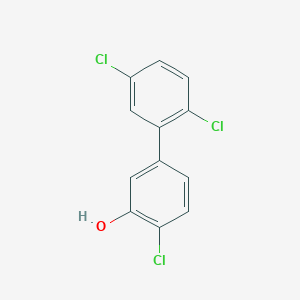
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)